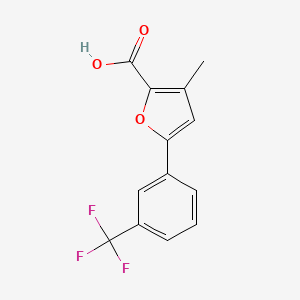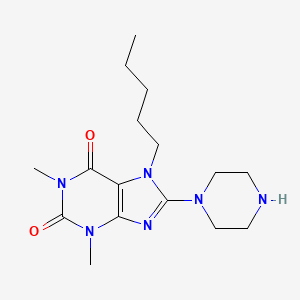![molecular formula C13H12O3 B14769396 (Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 3-(benzofuran-5-yl)acrylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring fused with an acrylate moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(benzofuran-5-yl)acrylate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones or via palladium-catalyzed coupling reactions.
Acrylate Formation: The acrylate moiety is introduced through esterification reactions, often using ethyl acrylate and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives, including (Z)-ethyl 3-(benzofuran-5-yl)acrylate, often employs high-yield synthetic routes with minimal side reactions. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-ethyl 3-(benzofuran-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives (e.g., ketones, carboxylic acids)
- Reduced derivatives (e.g., alcohols, alkanes)
- Substituted benzofuran derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
(Z)-ethyl 3-(benzofuran-5-yl)acrylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 3-(benzofuran-5-yl)acrylate involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
(Z)-ethyl 3-(benzofuran-5-yl)acrylate stands out due to its unique combination of a benzofuran ring and an acrylate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(1-benzofuran-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-9H,2H2,1H3/b6-4- |
Clave InChI |
QRGNUCNJSCZKLL-XQRVVYSFSA-N |
SMILES isomérico |
CCOC(=O)/C=C\C1=CC2=C(C=C1)OC=C2 |
SMILES canónico |
CCOC(=O)C=CC1=CC2=C(C=C1)OC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)


![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide](/img/structure/B14769326.png)






![2-Propan-2-yl-2,7-diazaspiro[4.4]nonane;2,2,2-trifluoroacetic acid](/img/structure/B14769393.png)
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)

